N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex synthetic compound with significant potential in pharmaceutical applications. This compound features a unique molecular structure that combines multiple functional groups, contributing to its biological activity and versatility in medicinal chemistry.
The synthesis of N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The general procedure includes:
These steps require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.
The molecular structure of N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be represented in various ways:
COc1ccccc1NC(=O)CSc1nc2ccsc2c(=O)n1-c1cccc(C)c1CThis notation encodes the structure in a linear format that can be used for computational modeling and analysis.
N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo several chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize related analogs.
The mechanism of action for N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves interactions at specific biological targets such as enzymes or receptors. Preliminary studies suggest that it may inhibit certain pathways involved in inflammation or cancer progression by modulating enzyme activity or receptor signaling pathways.
While specific physical property data such as boiling point and melting point are not readily available for this compound due to its complexity and potential instability under standard conditions, it is expected to be a solid at room temperature based on its molecular weight and structure.
The chemical properties include:
N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has potential applications in various fields:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1